1-(2-(4-Fluorophenoxy)phenyl)ethanone
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Overview
Description
1-(2-(4-Fluorophenoxy)phenyl)ethanone is an organic compound with the molecular formula C14H11FO2 It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone typically involves the reaction of 4-fluorophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Fluorophenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) and iron(III) bromide (FeBr3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
1-(2-(4-Fluorophenoxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-phenyl-ethanone: Similar structure but with different substitution patterns.
4′-Methoxyacetophenone: Contains a methoxy group instead of a fluorophenoxy group.
4′-Bromoacetophenone: Contains a bromo group instead of a fluorophenoxy group .
Uniqueness
1-(2-(4-Fluorophenoxy)phenyl)ethanone is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where fluorine-containing compounds are desired .
Properties
Molecular Formula |
C14H11FO2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11FO2/c1-10(16)13-4-2-3-5-14(13)17-12-8-6-11(15)7-9-12/h2-9H,1H3 |
InChI Key |
WLTVARFAUGLYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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